molecular formula C24H21FN2O4 B241258 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide

5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide

Cat. No.: B241258
M. Wt: 420.4 g/mol
InChI Key: RISULHXWYGCURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a derivative of isoxazolecarboxamide and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide in lab experiments is its ability to inhibit the activity of certain enzymes involved in the inflammatory response. This makes it a valuable tool for studying the mechanisms of inflammation and potential therapeutic targets. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound. Finally, the development of more efficient synthesis methods for this compound could lead to its wider application in scientific research.

Synthesis Methods

The synthesis of 5-(4-ethoxyphenyl)-N-(2-fluorobenzyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide involves a multistep process that includes the reaction of various reagents. The synthesis starts with the reaction of 2-fluorobenzylamine with 2-furylacrolein to form an intermediate compound. This intermediate compound is then reacted with ethyl 4-bromo-2-(4-ethoxyphenyl)-3-oxobutanoate to form the final product.

Properties

Molecular Formula

C24H21FN2O4

Molecular Weight

420.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21FN2O4/c1-2-29-19-11-9-17(10-12-19)23-14-22(26-31-23)24(28)27(16-20-7-5-13-30-20)15-18-6-3-4-8-21(18)25/h3-14H,2,15-16H2,1H3

InChI Key

RISULHXWYGCURM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3F)CC4=CC=CO4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3F)CC4=CC=CO4

Origin of Product

United States

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